

The Role of the c-Met Pathway in Lung Cancer: A Technical Guide

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Compound of Interest		
Compound Name:	c-Met-IN-16	
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The mesenchymal-epithelial transition factor (MET) proto-oncogene, which encodes the c-Met receptor tyrosine kinase, is a critical signaling pathway in normal cellular processes, including embryonic development and wound healing.[1][2] However, its dysregulation is a well-established driver of tumorigenesis, progression, and therapeutic resistance in various malignancies, including non-small cell lung cancer (NSCLC).[1][3] Aberrant c-Met signaling promotes cancer cell proliferation, survival, invasion, metastasis, and angiogenesis.[1][4][5] This guide provides an in-depth overview of the c-Met pathway, its mechanisms of activation in lung cancer, the associated clinical implications, and the methodologies used for its detection and analysis.

The HGF/c-Met Signaling Axis

The c-Met receptor is primarily expressed on the surface of epithelial cells.[5] Its only known high-affinity ligand is the hepatocyte growth factor (HGF), also known as scatter factor, which is typically secreted by cells of mesenchymal origin.[2][3]

Activation and Downstream Signaling:

The binding of HGF to the extracellular domain of c-Met induces receptor dimerization and autophosphorylation of key tyrosine residues within its intracellular kinase domain.[1] This activation creates docking sites for various substrate and effector proteins, triggering a cascade of downstream signaling pathways critical for cellular function and, when dysregulated, for oncogenesis.[1][2]

Foundational & Exploratory



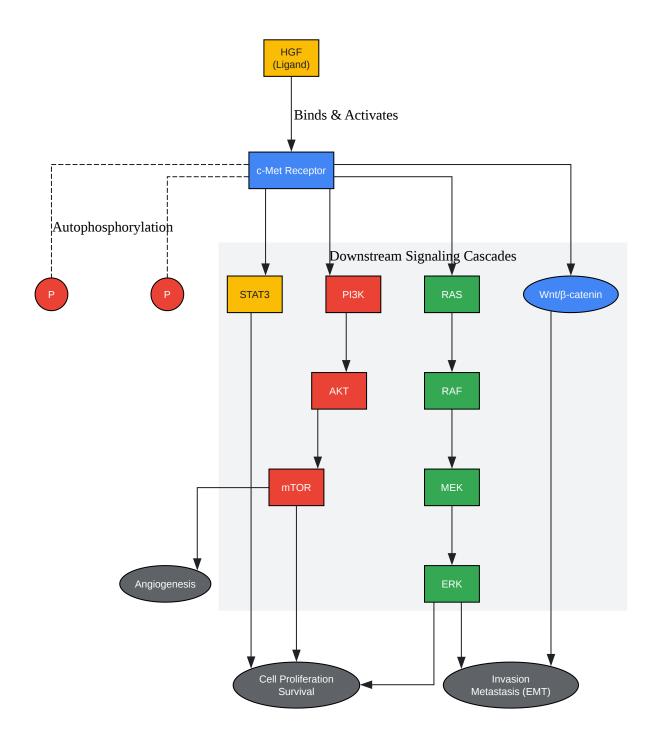


Key downstream pathways activated by c-Met include:

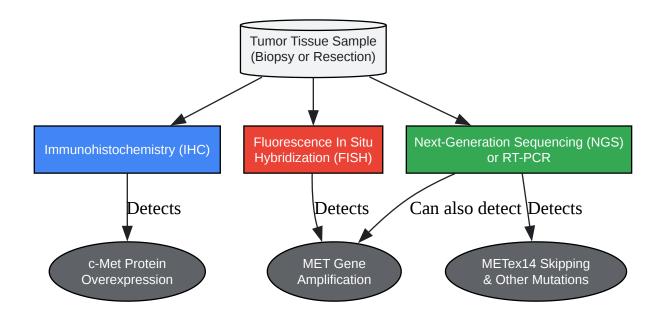
- RAS/MAPK Pathway: This pathway is crucial for cell proliferation and differentiation.[2][6]
- PI3K/AKT Pathway: This cascade is a central regulator of cell survival, growth, and apoptosis.[1][6]
- STAT Pathway: The JAK/STAT pathway is involved in cell proliferation and survival.[1][3]
- Wnt/β-catenin Pathway: This pathway has been implicated in processes like epithelial-mesenchymal transition (EMT) and metastasis.[1][6]
- SRC Kinase: Activation of SRC can influence cell motility and invasion.[1]

Crosstalk with other receptor tyrosine kinases, such as EGFR and HER2, can also occur, further amplifying pro-tumorigenic signals and contributing to therapeutic resistance.[6]









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